4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is a complex organic compound that features a trifluoromethoxy group and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves multiple steps. One common method involves the reaction of a trifluoromethoxy-substituted phenol with a boronic ester under specific conditions to form the desired dioxaborolane ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The dioxaborolane ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce boronic acids or esters .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and other proteins, potentially inhibiting their activity. The dioxaborolane ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and effectiveness .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(3-((4-(trifluoromethoxy)phenoxy)methyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more versatile in various applications compared to similar compounds .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)15-7-5-6-14(12-15)13-25-16-8-10-17(11-9-16)26-20(22,23)24/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFNPNDVLONTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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